5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Attachment of the Pyrimidine Core: The pyrimidine core is then attached through a nucleophilic substitution reaction, where the methoxy group is introduced using a suitable methoxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine undergoes various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various amines, thiols, and alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Pyrimidine Derivatives: Compounds containing the pyrimidine core, such as 2-methoxypyrimidine and 5-methylpyrimidine.
Uniqueness
5-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a pyrimidine core, a piperidine ring, and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-8-18-17(19-9-12)22-11-14-4-3-7-20(10-14)16(21)15-6-5-13(2)23-15/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXSQWLQZMCDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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